リルーゾール

概要

説明

Riluzole is used to treat patients with amyotrophic lateral sclerosis (ALS), also known as Lou Gehrig’s disease . It is not a cure for ALS, but it may extend survival for patients in the early stages of the disease or extend the time until a tracheostomy (breathing tube in the throat) is needed .

Molecular Structure Analysis

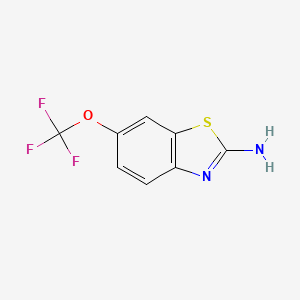

Riluzole is a capsule-shaped, white, film-coated tablet for oral administration containing 50 mg of riluzole . Chemically, it is 2-amino-6-(trifluoromethoxy) benzothiazole .Chemical Reactions Analysis

Riluzole has been studied using cyclic voltammetry and square-wave voltammetry at a glassy carbon electrode . It was shown that glutamate underwent a two-electron transfer reaction on the electrode surface . The results confirm that riluzole can promote the redox reaction of glutamate .Physical And Chemical Properties Analysis

Riluzole has a molecular formula of C8H5F3N2OS and a molecular weight of 234.2 . It is well-absorbed (approximately 90%), with average absolute oral bioavailability of about 60% .科学的研究の応用

脊髄損傷 (SCI) における神経保護

リルーゾールは、特に脊髄損傷 (SCI) の文脈において、神経保護効果について研究されてきました。 この薬は、ナトリウムチャネルを遮断し、神経細胞への過剰なカルシウム流入を防ぐことで作用すると考えられており、動物の SCI モデルにおける神経組織の破壊を軽減し、機能回復を促進するのに役立つ可能性があります .

筋萎縮性側索硬化症 (ALS) の治療

1995 年に FDA に承認されて以来、リルーゾールは筋萎縮性側索硬化症 (ALS) の治療に使用されてきました。 この薬は、生存期間のわずかな改善と関連しており、1 年間の生存率を 9% 増加させる可能性があります . この薬の作用機序は、ナトリウムチャネル遮断によるシナプスにおける病的なグルタミン酸作動性伝達の阻害です .

脳腫瘍幹細胞様細胞

研究によると、リルーゾールは脳腫瘍幹細胞様細胞におけるグルコース輸送体 3 の発現を低下させることが示されており、ヒト脳腫瘍における潜在的な治療介入の可能性を示唆しています .

口腔の刺激と嚥下評価

臨床研究では、リルーゾール口腔フィルム投与後の ALS 患者における慢性的な局所的な口腔の刺激と嚥下を評価する必要性が議論されています .

遺伝性運動失調症の神経保護薬

リルーゾールは、神経保護特性のために、遺伝性運動失調症の治療法として研究されています。 この薬は、N-メチル-D-アスパラギン酸 (NMDA) 受容体拮抗薬として作用し、これらの状態に有益な可能性があります .

作用機序

Target of Action

Riluzole, a member of the benzothiazole class, is primarily targeted at glutamate receptors . Glutamate is a major excitatory neurotransmitter in the central nervous system (CNS). Overactivation of glutamate receptors can lead to excitotoxicity, a process that damages or kills neurons and is implicated in a variety of neurological disorders .

Mode of Action

It is known to have an inhibitory effect on glutamate release, possibly through inactivation of voltage-dependent sodium channels on glutamatergic nerve terminals . Additionally, it can interfere with intracellular events that follow transmitter binding at excitatory amino acid receptors .

Biochemical Pathways

Riluzole affects several biochemical pathways. It inhibits the release of glutamic acid, blocking the excitotoxic effects that can lead to neuronal injury . It also interferes with growth signaling pathways, calcium homeostasis, and glutathione synthesis . Furthermore, it can affect the generation of reactive oxygen species and the integrity of DNA .

Pharmacokinetics

Riluzole is well-absorbed, with an average absolute oral bioavailability of about 60% . Its pharmacokinetics are susceptible to a high degree of variability due to factors such as presystemic metabolism, polymorphic hepatic metabolism, and extra-hepatic metabolism . A high-fat meal decreases absorption, reducing the area under the curve (AUC) by about 20% and peak blood levels by about 45% . The mean elimination half-life of riluzole is 12 hours .

Result of Action

Riluzole has been shown to be neuroprotective in various in vivo experimental models of neuronal injury involving excitotoxic mechanisms . It has been proven effective as an anti-neoplastic drug in cancers of various tissue origins, including the skin, breast, pancreas, colon, liver, bone, brain, lung, and nasopharynx . It can block cell proliferation and/or induce cell death .

Action Environment

The action of Riluzole can be influenced by environmental factors. For instance, the presence of a high-fat meal can decrease the absorption of the drug . Genetic predisposition or environmental factors can make motor neurons more vulnerable to injury by glutamate . The influence of the P-glycoprotein (P-gp) efflux pump at the blood-brain barrier may cause variable uptake of the drug into the brain .

Safety and Hazards

将来の方向性

Riluzole has been evaluated in cancer cells and indicated to block cell proliferation and/or induce cell death . It has been proven effective as an anti-neoplastic drug in cancers of various tissue origins . Furthermore, riluzole pretreatment sensitizes glioma and melanoma to radiation therapy . In addition, in triple-negative breast cancer, colorectal cancer, melanoma, and glioblastoma, riluzole has synergistic effects in combination with select drugs .

特性

IUPAC Name |

6-(trifluoromethoxy)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTALBRSUTCGOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045192 | |

| Record name | 6-(Trifluoromethoxy)-2-Benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Riluzole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

22.1 [ug/mL] (The mean of the results at pH 7.4), 3.95e-02 g/L | |

| Record name | SID855844 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Riluzole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mode of action of riluzole is unknown. Its pharmacological properties include the following, some of which may be related to its effect: 1) an inhibitory effect on glutamate release (activation of glutamate reuptake), 2) inactivation of voltage-dependent sodium channels, and 3) ability to interfere with intracellular events that follow transmitter binding at excitatory amino acid receptors. | |

| Record name | Riluzole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

1744-22-5 | |

| Record name | Riluzole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1744-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Riluzole [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001744225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riluzole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | riluzole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | riluzole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=753433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Trifluoromethoxy)-2-Benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzothiazolamine, 6-(trifluoromethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RILUZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LJ087RS6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Riluzole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 °C | |

| Record name | Riluzole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Riluzole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

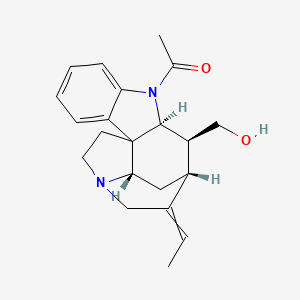

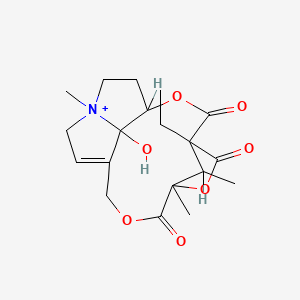

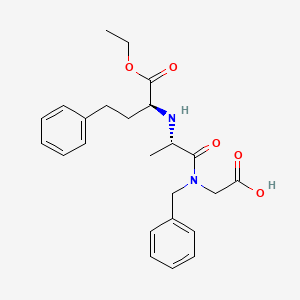

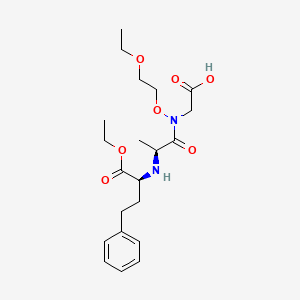

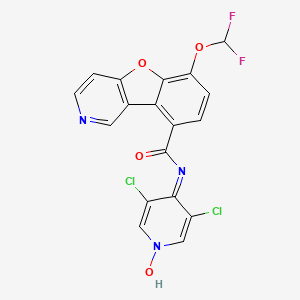

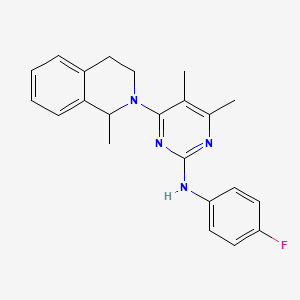

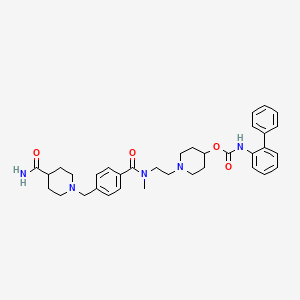

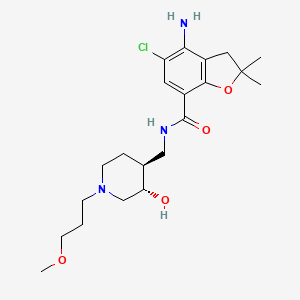

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: While the precise mechanism remains unclear, Riluzole is thought to primarily act by inhibiting the release of glutamate, a neurotransmitter. [] It also shows effects on sodium channels and may enhance glutamate transporter activity. [, ]

ANone: Excessive glutamate can lead to excitotoxicity, a process that damages neurons. By reducing glutamate release, Riluzole helps protect neurons from this damage. []

ANone: Yes, in vitro studies suggest Riluzole can also modulate calcium-activated potassium channels, voltage-gated calcium channels, and even voltage-gated potassium channels at varying concentrations. [, ]

ANone: Riluzole reduces glutamate release pre-synaptically, thereby reducing the activation of post-synaptic glutamate receptors. [] There's also evidence it might decrease the sensitivity of these receptors post-synaptically. []

ANone: Riluzole has a molecular formula of C8H5F3N2OS and a molecular weight of 234.2 g/mol. [Not explicitly stated in provided abstracts but can be calculated from the chemical name]

ANone: While the provided abstracts don't detail specific spectroscopic data, a study mentions utilizing HPLC with ultraviolet detection at 264 nm for Riluzole analysis. [] This suggests a significant absorbance peak for the molecule at that wavelength.

ANone: While the provided abstracts don't explicitly detail computational studies, one mentions using Bayesian fitting for estimating Riluzole clearance from serum drug concentrations. [] This suggests computational modeling is likely employed in pharmacokinetic studies of Riluzole.

ANone: The provided abstracts primarily focus on Riluzole itself and don't delve into SAR studies with its analogs or derivatives.

ANone: Research indicates that Riluzole is susceptible to degradation under alkaline and oxidative conditions. [] Development of stability-indicating HPLC methods is crucial for monitoring its degradation and ensuring pharmaceutical quality.

ANone: Riluzole exhibits approximately 90% absorption after oral administration, with a bioavailability of 60%. []

ANone: Riluzole extensively binds to plasma proteins, particularly lipoproteins and albumin. [] It also readily crosses the blood-brain barrier, achieving concentrations in the brain several times higher than in plasma. []

ANone: Riluzole is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2, with CYP1A1 potentially playing a role extrahepatically. [, , ]

ANone: Riluzole is primarily eliminated through the kidneys, mainly in the form of metabolites. []

ANone: Studies in mice show that high doses of minocycline (170 mg/kg) can significantly increase Riluzole's concentration in the brain and potentially induce neuromuscular toxicity. [] This interaction might be relevant to clinical trials evaluating their combined use in ALS.

ANone: Researchers have employed various cell-based assays, including cell viability, apoptosis, cell cycle analysis, migration, and invasion assays, to investigate Riluzole's effects on cancer cells. [, , , ]

ANone: Rodent models of various conditions, including ALS, traumatic brain injury, spinal cord injury, and cancer, have been utilized to investigate the effects of Riluzole. [, , , , , , , , , ]

ANone: Numerous clinical trials have evaluated Riluzole, primarily in ALS, but also in conditions like melanoma, traumatic spinal cord injury, obsessive-compulsive disorder, and Huntington's disease. [, , , , , , ]

ANone: The most frequently reported adverse effects of Riluzole include transient elevations in liver enzymes, asthenia, nausea, vomiting, diarrhea, anorexia, dizziness, vertigo, somnolence, and mouth paresthesia. []

ANone: While less common, serious adverse effects like neutropenia have been reported in a small number of patients taking Riluzole. []

ANone: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection is a widely employed technique for analyzing Riluzole in various matrices. [] Additionally, spectrophotometric methods, including first derivative and first derivative ratio spectrophotometry, have been explored for Riluzole quantification. []

ANone: Validation of analytical methods for Riluzole often involves assessing parameters such as accuracy, selectivity, sensitivity, and precision. [] These parameters are crucial for ensuring the reliability and reproducibility of analytical results.

ANone: While not a primary focus of the provided abstracts, one study mentions Riluzole's ability to increase intratumoral CD8+ T cells in a colon cancer mouse model. [] This suggests potential immunomodulatory effects that warrant further investigation.

ANone: Research indicates that Riluzole is a substrate for P-glycoprotein (P-gp), a transporter protein at the blood-brain barrier. [] This interaction has implications for its brain distribution and potential drug interactions.

ANone: While the provided abstracts don't detail specific induction or inhibition effects, Riluzole's metabolism by CYP1A2 suggests potential for drug interactions with other CYP1A2 substrates or inhibitors. [, ]

ANone: Riluzole received FDA approval for the treatment of amyotrophic lateral sclerosis (ALS) in 1995. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。